
Chromium--iron (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium–iron (1/1) is an alloy composed of equal parts chromium and iron. This compound is known for its unique properties, including high corrosion resistance, hardness, and magnetic properties. It is widely used in various industrial applications, particularly in the production of stainless steel and other specialized alloys .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of chromium–iron (1/1) involves several steps:
Smelting: Iron ingots and chromium ingots are placed into a vacuum induction furnace for smelting.
Refining: The alloy liquid is refined at high temperatures (1650 to 1700°C) under a vacuum of 2 to 6 Pa for 15 to 20 minutes.
Slag Removal: Lime and fluorite are added for slag removal, with the process taking 15 to 20 minutes.
Industrial Production Methods
Industrial production of chromium–iron (1/1) typically involves large-scale smelting and refining processes. The use of vacuum induction furnaces and high-temperature refining ensures the production of high-purity alloys suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium–iron (1/1) undergoes several types of chemical reactions, including:
Reduction: The alloy can undergo reduction reactions, particularly in the presence of reducing agents like hydrogen.
Substitution: Chromium and iron atoms in the alloy can be substituted with other metal atoms to form different alloys.
Common Reagents and Conditions
Common reagents used in reactions involving chromium–iron (1/1) include oxygen, hydrogen, and various metal salts. Reaction conditions typically involve high temperatures and controlled atmospheres to prevent unwanted oxidation or contamination .
Major Products
Major products formed from reactions involving chromium–iron (1/1) include various chromium oxides, iron oxides, and mixed metal oxides. These products are often used in industrial applications for their unique properties .
Wissenschaftliche Forschungsanwendungen
Chromium–iron (1/1) has numerous scientific research applications, including:
Wirkmechanismus
The mechanism by which chromium–iron (1/1) exerts its effects involves several molecular targets and pathways:
Corrosion Resistance: Chromium forms a passive oxide layer on the surface of the alloy, protecting it from further oxidation and corrosion.
Magnetic Properties: The interaction between chromium and iron atoms in the alloy contributes to its unique magnetic properties, which are useful in various industrial applications.
Mechanical Strength: The alloy’s structure provides high mechanical strength and hardness, making it suitable for use in demanding environments.
Vergleich Mit ähnlichen Verbindungen
Chromium–iron (1/1) can be compared with other similar compounds, such as:
Chromium–nickel (1/1): This alloy has similar corrosion resistance but different magnetic properties due to the presence of nickel.
Iron–nickel (1/1): Known for its high strength and magnetic properties, but lacks the corrosion resistance provided by chromium.
Chromium–cobalt (1/1): Offers excellent wear resistance and hardness, but is more expensive and less commonly used than chromium–iron (1/1).
Chromium–iron (1/1) stands out due to its balanced combination of corrosion resistance, mechanical strength, and magnetic properties, making it a versatile and valuable material in various fields .
Eigenschaften
CAS-Nummer |
12052-89-0 |
|---|---|
Molekularformel |
CrFe |
Molekulargewicht |
107.84 g/mol |
IUPAC-Name |
chromium;iron |
InChI |
InChI=1S/Cr.Fe |
InChI-Schlüssel |
UPHIPHFJVNKLMR-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


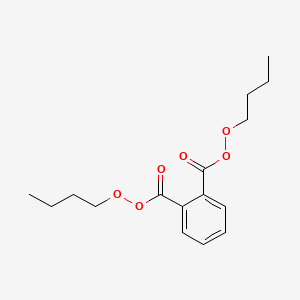
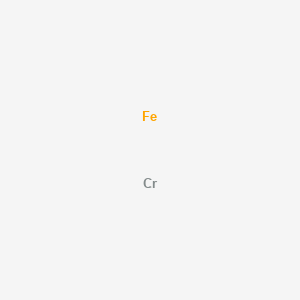
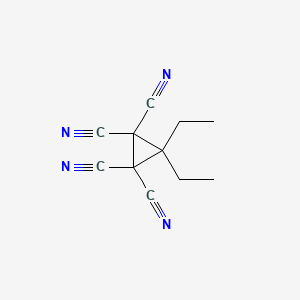
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
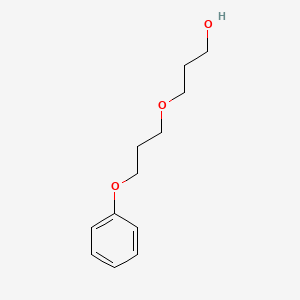
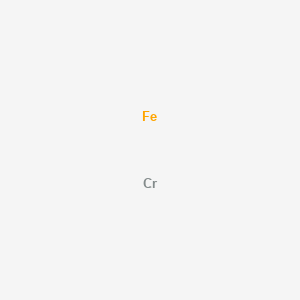
![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
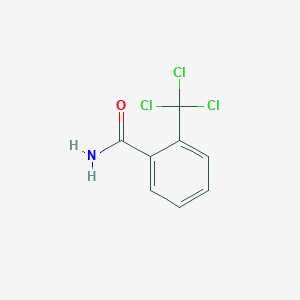
![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)
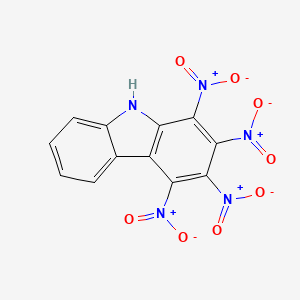

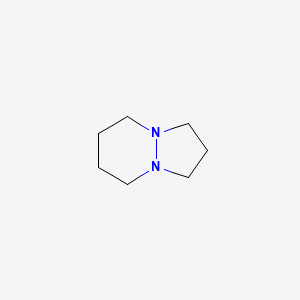
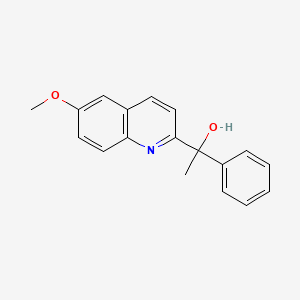
![Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14734323.png)
